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molecular formula C6H2ClF3N2O2 B1587248 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine CAS No. 72587-15-6

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

Cat. No. B1587248
M. Wt: 226.54 g/mol
InChI Key: DRPIKFKCAJGTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143293B2

Procedure details

3-nitro-5-(trifluoromethyl)pyridin-2-ol (6.80 g, 32.7 mmol) and quinoline (2.72 g, 21.06 mmol) were combined in a 200 mL round-bottom flask with an oversized magnetic stir bar. The assembly was cooled with an RT water bath. Phosphorus oxychloride (4.07 ml, 43.7 mmol) was cautiously added with vigorous stirring. After 5 mm, the resulting gel would no longer stir. The apparatus was equipped with a reflux condenser and was transferred to a 120° C. oil bath. The gel quickly melted and stirring resumed with gentle refluxing. After 3 h, the mixture was cooled to RT and added portion wise to ice water with vigorous stirring. Sodium hydroxide was added to adjust the alkalinity to pH 8-9 and the mixture was extracted with EtOAc (2×100 mL) and CH2Cl2 (2×100 mL). The combined organics were dried (MgSO4), concentrated in vacuo and chromatographed (EtOAc/CH2Cl2) provided 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (6.65 g, 90% yield) as a yellow liquid. 1H NMR (400 MHz, DMSO-d6): δ 9.21 (m, 1 H), 9.09 (m, 1 H).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
4.07 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](O)=[N:6][CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)([O-:3])=[O:2].N1C2C(=CC=CC=2)C=CC=1.P(Cl)(Cl)([Cl:27])=O.[OH-].[Na+]>>[Cl:27][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:9][C:8]([C:10]([F:13])([F:12])[F:11])=[CH:7][N:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=C(C1)C(F)(F)F)O
Name
Quantity
2.72 g
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
4.07 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 5 mm, the resulting gel would no longer stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The apparatus was equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
was transferred to a 120° C.
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (2×100 mL) and CH2Cl2 (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed (EtOAc/CH2Cl2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1[N+](=O)[O-])C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.65 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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